![molecular formula C14H12BrNO2 B6285939 4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol; >90% CAS No. 303215-15-8](/img/structure/B6285939.png)

4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol; >90%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

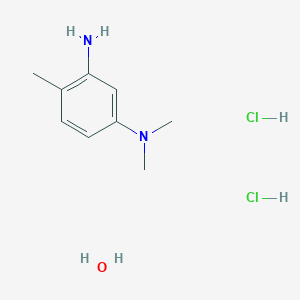

“4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol” is a chemical compound with the molecular formula C14H12BrNO2 . It is used for research purposes .

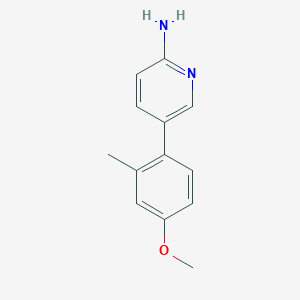

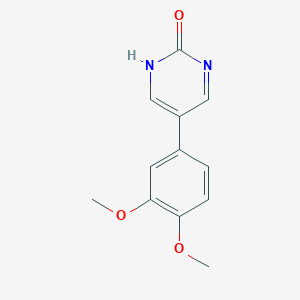

Molecular Structure Analysis

The molecular structure of “4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol” consists of a bromine atom, a methoxy group, and an imino group attached to a phenol ring . The exact 3D structure may require further computational or experimental studies for confirmation.Physical And Chemical Properties Analysis

The molecular weight of “4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol” is 306.15 . Other physical and chemical properties such as melting point, boiling point, and density may require further experimental determination.科学研究应用

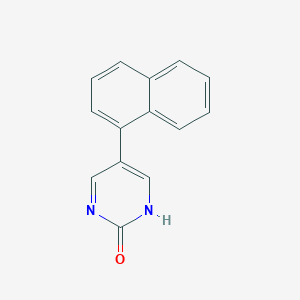

Molecular Structure and Prototropic Behavior

The molecular structure, prototropic behavior, and supramolecular architecture of this compound have been studied in depth using spectroscopic (UV-vis), crystallographic (XRD), and computational (HOMA and DFT) methods . The compound exists in phenol-imine form . The HOMA indices for the structural evaluation show that the compound has a pure aromatic structure in solid state .

Tautomeric Conversion

The tautomeric conversion between two forms of the compound was investigated by a PES scan process and close energy values were obtained for two tautomers . This compound prefers only phenol-imine form in apolar solvents while both phenol-imine and keto amine forms appear in polar solvents .

Supramolecular Architecture

Investigation of non-covalent interactions underlines the active roles of C–H···O H-bonds and C···Br interactions in constructing the supramolecular network of the compound .

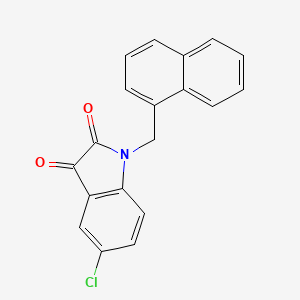

Thermochromism and Polymorphism

A new polymorph of this compound is reported, together with a low-temperature structure determination of the previously published polymorph . Both polymorphs were found to have an intramolecular O-H…N hydrogen bond between the phenol OH group and the imine N atom, forming an S (6) ring . Both polymorphs displayed some degree of thermochromism .

Photochromism and Thermochromism

The o-Hydroxy Schiff bases are one of the classes of organic compounds capable of showing photochromism and thermochromism . Practical applicability of these properties such as in information storage, electronic imaging systems, optical switching devices, ophthalmic glasses, and so on .

Catalytic Applications

This compound has a variety of applications due to its structural features, including catalytic applications .

作用机制

Target of Action

It is mentioned that this compound is used for proteomics research , which suggests that it may interact with proteins or enzymes in the cell.

Mode of Action

It’s known that similar compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the structure or function of its target molecules.

Biochemical Pathways

Given its potential to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation , it could potentially affect various biochemical pathways, particularly those involving its target molecules.

Result of Action

Based on its potential reactions , it could potentially alter the structure or function of its target molecules, leading to changes at the molecular and cellular levels.

Action Environment

This compound presents an interesting subject for further study in the field of proteomics research .

属性

IUPAC Name |

4-bromo-2-[(3-methoxyphenyl)iminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO2/c1-18-13-4-2-3-12(8-13)16-9-10-7-11(15)5-6-14(10)17/h2-9,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMWQQASEUFJKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N=CC2=C(C=CC(=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40416404 |

Source

|

| Record name | AC1NSF8U | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40416404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol | |

CAS RN |

5375-46-2 |

Source

|

| Record name | AC1NSF8U | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40416404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B6285926.png)

![4-{[(1E)-(2-Hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile; >90%](/img/structure/B6285933.png)